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Compound of Interest

Ethyl 5-(4-hexyloxyphenyl)-5-
Compound Name:

oxovalerate
CAS No.: 898757-89-6
Cat. No.: B1325975

Get Quote

The molecular weight (MW) of a compound dictates its pharmacokinetic behavior in drug
design and its phase-transition temperatures in materials science. Ethyl 5-(4-
hexyloxyphenyl)-5-oxovalerate possesses the molecular formula C19H2804]2].

Causality of the Molecular Architecture: At a molecular weight of 320.42 g/mol , this compound
sits comfortably within the optimal range for small-molecule drug intermediates, adhering
strictly to Lipinski’'s Rule of Five (which prefers MW < 500 Da). The 320.42 Da mass is a
composite of its distinct functional domains:

e Hexyloxy Tail (-O-C6H13): Contributes ~101 Da. This long aliphatic chain significantly
increases the molecule's lipophilicity (LogP), enhancing membrane permeability and
promoting molecular alignment in liquid crystal matrices.

e Phenyl Ring (-C6H4-): Contributes ~76 Da, providing structural rigidity and facilitating 1t-1t
stacking capabilities.
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e Oxovalerate Core (-C(=0)-CH2-CH2-CH2-C(=0)0O-): Contributes ~114 Da. The 5-carbon
chain acts as a flexible spacer, decoupled from the rigid aromatic core.

o Ethyl Ester (-CH2CH3): Contributes ~29 Da, serving as a stable protecting group that can be
selectively hydrolyzed or amidated in downstream API synthesis.

Table 1: Quantitative Physicochemical Data

Property Value

Chemical Name Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate
CAS Registry Number 898757-89-6

Molecular Formula C19H2804

Molecular Weight 320.42 g/mol

Exact Monoisotopic Mass 320.198759 g/mol

Hydrogen Bond Donors 0

Hydrogen Bond Acceptors 4

(Data corroborated via Arctom Scientific[2] and EPA CompTox[3])

Synthetic Workflow: Friedel-Crafts Acylation

To synthesize a molecule with an exact mass of 320.1988 Da, we must employ a highly
regioselective reaction. The standard protocol utilizes a Friedel-Crafts acylation.

Causality in Reaction Design: We react hexyloxybenzene with ethyl 5-chloro-5-oxovalerate
(ethyl glutaryl chloride). The hexyloxy group (-O-C6H13) is a strongly activating, ortho/para-
directing group. Because the hexyl chain creates significant steric hindrance at the ortho
positions, the electrophilic acylium ion attacks almost exclusively at the para position. This
steric direction ensures high isomeric purity of the target 320.42 g/mol compound, preventing
the formation of unwanted structural isomers.

Step-by-Step Methodology:
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e Acylium lon Generation: In a flame-dried, argon-purged flask, dissolve 1.0 equivalent of ethyl
5-chloro-5-oxovalerate in anhydrous dichloromethane (DCM). Cool the system to 0 °C.
Slowly add 1.2 equivalents of anhydrous Aluminum Chloride (AICI3).

o Causality: AICI3 is a strong Lewis acid that strips the chloride from the acyl chloride,
generating a highly reactive, resonance-stabilized acylium ion. The 0 °C temperature
prevents premature degradation and polymerization of the intermediate.

» Electrophilic Aromatic Substitution: Add 1.0 equivalent of hexyloxybenzene dropwise over 30
minutes. Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature
(20-25 °C) and stir for 4 hours.

o Causality: Gradual addition controls the exothermic nature of the reaction, preventing
polyacylation and ensuring the reaction goes to completion.

¢ Quenching and Phase Separation: Carefully pour the reaction mixture over a slurry of
crushed ice and 1M HCI.

o Causality: The acidic ice quench safely decomposes the reactive aluminum complex and
protonates the product, driving the organic compound entirely into the DCM phase.

o Extraction: Separate the organic layer. Wash sequentially with saturated NaHCO3 (to
neutralize residual acid) and brine (to remove water). Dry over anhydrous Na2S0O4.

 Purification: Concentrate under reduced pressure and purify via silica gel column
chromatography (Hexanes/Ethyl Acetate gradient). This yields the pure Ethyl 5-(4-
hexyloxyphenyl)-5-oxovalerate.

Workflow Visualization

Below is the logical progression of the synthesis and subsequent analytical validation required
to confirm the 320.42 g/mol molecular weight.
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Reactants:

Hexyloxybenzene + Ethyl Glutaryl Chloride

Lewis Acid Catalysis

Activation & Substitution
(AICI3, DCM, 0°C to RT)

Electrophilic Attack Complete

Reaction Quenching
(Ice-cold 1M HCI)

Phase Separation

Extraction & Purification
(Silica Gel Chromatography)

Isolation

Target Compound
Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate
MW: 320.42 g/mol

MW & Structure Confirmation

Analytical Validation
(HRMS & NMR)

Click to download full resolution via product page

Synthetic and analytical workflow for Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate.
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Analytical Validation (Self-Validating System)

To trust the synthesis, the protocol must be a self-validating system. We confirm the exact
molecular weight and structure through orthogonal analytical techniques.

¢ High-Resolution Mass Spectrometry (HRMS - ESI+):

o Expected Data: A dominant peak at m/z 321.2060 corresponding to the protonated
molecular ion [M+H]+. An adduct peak at m/z 343.1880 [M+Na]+ will also be visible.

o Causality: Electrospray lonization (ESI) is a soft ionization technique that prevents the
320.42 Da molecule from fragmenting, allowing us to verify the exact monoisotopic mass
of 320.1988 Da.

¢ Nuclear Magnetic Resonance (1H-NMR, 400 MHz, CDCI3):

o Expected Data: Two distinct triplets at ~0.90 ppm (terminal methyl of the hexyl chain) and
~1.25 ppm (methyl of the ethyl ester). A characteristic pair of doublets around 6.90 ppm
and 7.95 ppm (integrating to 2H each).

o Causality: The pair of doublets in the aromatic region mathematically proves the para-
substitution pattern. If ortho-substitution had occurred, a complex multiplet would appear
instead. The distinct chemical shifts of the two methyl groups confirm that both the
lipophilic tail and the ester protecting group survived the Lewis acid conditions intact.

References
o Echemi. "Ethyl 4-(hexyloxy)-d-oxobenzenepentanoate SDS, 898757-89-6".

o Arctom Scientific. "CAS NO. 898757-89-6 | Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate".
o U.S. Environmental Protection Agency (EPA). "Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate -
Similar Compounds".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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